Product packaging for Benzyltrimethylammonium hydroxide(Cat. No.:CAS No. 100-85-6)

Benzyltrimethylammonium hydroxide

Cat. No.: B094449
CAS No.: 100-85-6
M. Wt: 167.25 g/mol
InChI Key: NDKBVBUGCNGSJJ-UHFFFAOYSA-M
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Description

Evolution of BTMAH Applications as a Quaternary Ammonium (B1175870) Compound

As a quaternary ammonium compound, BTMAH's applications have expanded significantly over time. Initially recognized for its properties as a surfactant, it is now integral to numerous industrial and laboratory processes. guidechem.com In the electronics industry, it is a key component in formulations for cleaning silicon wafers, a critical step in semiconductor manufacturing. innospk.com Furthermore, its role as a molecular sieve template agent demonstrates its utility in the synthesis of porous materials essential for gas separation and purification. innospk.com

The development of BTMAH has also been pivotal in the realm of anion exchange membranes (AEMs), which are crucial for electrochemical devices like fuel cells. researchgate.net BTMAH is frequently employed as a covalently tetherable cation in these membranes due to its strong basicity and compact size. researchgate.net Research has shown that BTMAH exhibits significant stability, with a projected half-life of approximately four years at 80°C, making it suitable for various applications. researchgate.netnrel.gov

Role as a Strong Organic Base in Pioneering Chemical Transformations

BTMAH is widely recognized for its function as a strong organic base in a multitude of chemical reactions. wikipedia.orgguidechem.com Its high pH and solubility in various organic solvents, including both hydroxylic and non-hydroxylic ones, make it a superior choice compared to many other strong bases. sacheminc.com This property is instrumental in facilitating a range of base-catalyzed reactions.

One of the most notable applications of BTMAH as a strong base is in aldol (B89426) condensation reactions. It effectively catalyzes the formation of β-hydroxy carbonyl compounds from aldehydes and ketones, leading to high conversion rates and selectivity. Similarly, BTMAH is employed in nitroaldol (Henry) reactions, where it has been shown to be a highly efficient catalyst, producing excellent yields in short reaction times. tandfonline.com Other significant applications include its use in base-catalyzed dehydration reactions and in the Horner-Wadsworth-Emmons olefination reaction to produce Z-selective products. wikipedia.orgchemicalbook.com

Historical Development as a Phase-Transfer Catalyst (PTC)

The development and application of BTMAH as a phase-transfer catalyst (PTC) represents a significant advancement in chemical synthesis. guidechem.cominnospk.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. BTMAH excels in this role by efficiently transferring hydroxide (B78521) ions between these phases, thereby accelerating reaction rates and improving yields. innospk.com

Its effectiveness as a PTC is evident in various reactions, including nucleophilic substitutions and the ring-opening of epoxides. For instance, in the synthesis of 1,4-oxathian-2-ones from epoxides and ethyl mercaptoacetate, BTMAH catalysis leads to high regioselectivity. The use of BTMAH as a PTC has streamlined many organic syntheses, making it a popular choice for chemists seeking to enhance reaction efficiency and product yields. researchgate.nettrinitti.com.tw

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B094449 Benzyltrimethylammonium hydroxide CAS No. 100-85-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl(trimethyl)azanium;hydroxide
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InChI

InChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1;/p-1
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InChI Key

NDKBVBUGCNGSJJ-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H17NO
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Related CAS

14800-24-9 (Parent)
Record name Benzyltrimetylammonium hydroxide
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DSSTOX Substance ID

DTXSID3044332
Record name Benzyltrimethylammonium hydroxide
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Molecular Weight

167.25 g/mol
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Physical Description

Clear to light yellow liquid with an amine odor; Miscible in water; [MSDSonline]
Record name Benzyltrimethylammonium hydroxide
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CAS No.

100-85-6
Record name Benzyltrimethylammonium hydroxide
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Record name Benzyltrimethylammonium hydroxide
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Record name Benzenemethanaminium, N,N,N-trimethyl-, hydroxide (1:1)
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Record name BENZYLTRIMETHYLAMMONIUM HYDROXIDE
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Synthetic Methodologies and Advanced Preparation Techniques for Btmah

Established Synthetic Routes and Reaction Conditions

The synthesis of BTMAH is primarily achieved through the quaternization of trimethylamine (B31210) with a benzyl (B1604629) halide, followed by the introduction of the hydroxide (B78521) ion.

Synthesis from Benzyl Chloride and Trimethylamine with Base Neutralization

A common laboratory-scale synthesis involves the reaction of benzyl chloride with trimethylamine to form benzyltrimethylammonium (B79724) chloride. This exothermic reaction is carefully controlled, often by cooling, to maintain a temperature below 50°C. orgsyn.org Following the initial reaction, the mixture is typically kept under a slight pressure of trimethylamine for a period to ensure complete conversion. orgsyn.org The resulting benzyltrimethylammonium chloride is then subjected to a base-catalyzed neutralization to yield benzyltrimethylammonium hydroxide.

A general procedure for the preparation of the intermediate, benzyltrimethylammonium chloride, involves dissolving benzyl chloride in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) and ethanol (B145695), and then adding a solution of trimethylamine. chemicalbook.com The reaction mixture is stirred at room temperature for an extended period, often 24 hours, to facilitate the formation of the quaternary ammonium (B1175870) salt. chemicalbook.com The product can then be isolated by removing the solvent and precipitating the salt. chemicalbook.com

Optimization of Reaction Media: Aqueous vs. Methanolic Solutions

The choice of solvent is a critical parameter in the synthesis of BTMAH, with both aqueous and methanolic solutions being commonly employed. wikipedia.org Methanolic solutions of BTMAH are commercially available, often at a concentration of 40%. sigmaaldrich.com

The reaction medium can influence the reaction rate and the ease of product isolation. For instance, in the synthesis of benzyltrimethylammonium chloride, a mixture of ethanol and tetrahydrofuran has been utilized. chemicalbook.com The use of ethanol as a solvent for the reaction between benzyl chloride and trimethylamine has also been described, with the subsequent step involving the addition of sodium ethoxide in ethanol to precipitate sodium chloride and yield benzyltrimethylammonium ethoxide. orgsyn.org This ethoxide can then be converted to the hydroxide.

The stability of BTMAH is also dependent on the solvent system. Studies have shown that the degradation rate of BTMAH increases in media with a lower dielectric constant. nrel.gov This is attributed to the increased nucleophilicity of the hydroxide anion in such environments. nrel.gov Therefore, the choice between aqueous and methanolic solutions can impact the stability and shelf-life of the final product.

Industrial Production Methods for High-Purity BTMAH

For applications requiring high-purity BTMAH, such as in the electronics industry, more advanced production methods are employed. These methods focus on achieving low levels of metallic and anionic impurities.

Continuous Electrolysis Utilizing Three Chambers and Two Membranes

A state-of-the-art industrial method for producing high-purity BTMAH involves continuous electrolysis in a three-chamber, two-membrane system. google.com This process starts with an aqueous solution of benzyltrimethylammonium chloride, typically at a concentration of 30% to 50%, which is fed into the anode chamber. google.com The system also utilizes cation exchange membranes to separate the chambers. google.com

During electrolysis, benzyltrimethylammonium cations (C₁₀H₁₆N⁺) migrate from the anode chamber, through a cation exchange membrane, into the middle chamber, and subsequently into the cathode chamber. google.com In the cathode chamber, these cations combine with hydroxide ions (OH⁻), formed from the electrolysis of water, to produce this compound. google.com Hydrogen gas is generated at the cathode and discharged. google.com

This continuous process allows for a high product conversion rate, reportedly above 98%, and a current efficiency of 61-72%. google.com

Achieving High Purity: Impurity Removal and Concentration Control

A key advantage of the three-chamber electrolysis method is the ability to achieve exceptional product purity. google.com

Minimizing Metal Ion and Anion Concentrations

Through the use of cation exchange membranes and continuous circulation filtration, this method can significantly reduce impurity levels. google.com The concentration of individual metal ions in the final BTMAH product can be reduced to less than 20 parts per billion (ppb). google.com Similarly, the concentration of anions, such as chloride, can be brought down to less than 1 part per million (ppm). google.com

The middle chamber plays a crucial role in preventing anions like chloride from migrating from the anode chamber to the cathode chamber, thus ensuring the high purity of the final product. google.com Any metal cations that enter the system can form precipitates with hydroxide ions, which are then removed by filtration. google.comgoogle.com

The concentration of the final BTMAH solution is controlled by the addition of water to the cathode chamber as the reaction proceeds. google.com This allows for the production of BTMAH solutions with concentrations typically ranging from 5% to 30%. google.com

Current Efficiency and Product Conversion Rate Optimization

The optimization of current efficiency and product conversion rates are critical factors in the industrial-scale synthesis of this compound (BTMAH), particularly in electrochemical methods. Research has demonstrated that specific operational parameters can be manipulated to significantly enhance these efficiencies, leading to higher purity products and more economical production processes.

Detailed studies have shown a direct correlation between operating conditions—such as temperature and current density—and the resulting current efficiency and product conversion rate. In a continuous electrolysis process using an aqueous solution of benzyltrimethylammonium chloride as the raw material, notable efficiencies have been achieved. For instance, this method can yield high-purity BTMAH with metal ion concentrations below 20 ppb and anion concentrations under 1 ppm. Under optimized conditions, the current efficiency has been reported to be in the range of 61% to 72%, with a product conversion rate consistently exceeding 98%. google.com

The following research findings illustrate the impact of varying process parameters on efficiency:

Temperature (°C)Initial Reactant ConcentrationCurrent Density (A/m²)Current Efficiency (%)Product Conversion Rate (%)
2530% Benzyltrimethylammonium Chloride8006198.2
2550% Benzyltrimethylammonium Chloride15006398.3
5050% Benzyltrimethylammonium Chloride15006998.5
7050% Benzyltrimethylammonium Chloride15007298.1

This table presents data from experimental results on the continuous electrolysis synthesis of this compound, demonstrating how adjustments in temperature and current density affect current efficiency and product conversion rate. google.com

The data indicates that within the tested range, an increase in temperature from 25°C to 70°C at a constant current density of 1500 A/m² leads to a significant improvement in current efficiency, from 63% to 72%. google.com This suggests that higher temperatures facilitate the electrochemical reaction, leading to better power utilization. The product conversion rate remains high and relatively stable across all tested conditions, consistently staying above 98%. google.com This demonstrates the inherent effectiveness of the continuous electrolysis method for converting the starting material into the desired product. google.com The adoption of such optimized, continuous, and automated processes not only enhances efficiency and product quality but also improves the safety and reliability of large-scale production. google.com

Mechanistic Investigations of Btmah in Chemical Reactions

Fundamental Role as a Strong Organic Base and Deprotonating Agent

As a strong organic base, BTMAH is instrumental in a variety of chemical transformations that require the removal of a proton to initiate the reaction. wikipedia.org Its efficacy is rooted in the presence of the hydroxide (B78521) ion, which readily abstracts acidic protons from organic substrates.

Facilitation of Reactive Intermediate Formation

A primary function of BTMAH is to facilitate the formation of reactive intermediates by deprotonation. This is a critical step in numerous reactions, including aldol (B89426) condensations and Horner-Wadsworth-Emmons olefinations. wikipedia.org For instance, in an aldol condensation, BTMAH acts as a catalyst by deprotonating a carbonyl compound to form an enolate, a key reactive intermediate. Similarly, in the Z-selective variant of the Horner-Wadsworth-Emmons reaction, BTMAH serves as the base to generate a phosphonate (B1237965) carbanion. wikipedia.org The generation of these nucleophilic intermediates is essential for the subsequent carbon-carbon bond formation.

Recent studies have also highlighted the use of BTMAH in promoting the synthesis of 3-substituted indoles. rsc.org In these reactions, BTMAH acts as a base to deprotonate the indole (B1671886) N-H bond, leading to the formation of a highly reactive intermediate that can then react with various electrophiles. rsc.org

Impact on Reaction Rates and Selectivity

Furthermore, the choice of base can dictate the stereochemical outcome or regioselectivity of a reaction. In the Horner-Wadsworth-Emmons reaction, the use of BTMAH is specifically noted for promoting the formation of the Z-isomer of the resulting alkene, highlighting its role in controlling selectivity. wikipedia.org The steric bulk and the nature of the cation can influence the transition state geometry, thereby directing the reaction towards a specific isomer.

Phase-Transfer Catalysis (PTC) Mechanisms

BTMAH is a widely recognized phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. innospk.comottokemi.combiomedres.usthermofisher.com This capability is crucial for many industrial processes, enhancing reaction efficiency and yield. innospk.com

Interfacial Activity and Solubility Enhancement

The efficacy of BTMAH as a phase-transfer catalyst lies in its amphiphilic nature. biomedres.us The quaternary ammonium (B1175870) cation, with its benzyl (B1604629) and methyl groups, is lipophilic and can dissolve in the organic phase, while the hydroxide anion is hydrophilic and resides in the aqueous phase. biomedres.us This dual affinity allows BTMAH to act at the interface of the two phases, effectively transporting the hydroxide ion from the aqueous phase into the organic phase where the organic substrate is located. huji.ac.il This transfer enhances the solubility of the reactive species in the phase where the reaction occurs, thereby increasing the reaction rate.

The structure of the BTMAH cation, specifically the benzyl group, provides steric protection against hydroxide attack, contributing to its stability in alkaline environments compared to other quaternary ammonium hydroxides like hexadecyltrimethylammonium hydroxide.

Transfer of Hydroxide Ions Across Immiscible Phases

The core of the PTC mechanism involves the extraction of the hydroxide ion from the aqueous phase into the organic phase by the BTMAH cation. huji.ac.il This process can be described by an equilibrium where the quaternary ammonium cation pairs with the hydroxide ion, forming an ion pair that is soluble in the organic phase. huji.ac.il Once in the organic phase, the "naked" and highly reactive hydroxide ion is free to act as a base, deprotonating the organic substrate and initiating the desired chemical transformation. huji.ac.il

Optimization of Catalyst Loading and Solvent Polarity in PTC

The efficiency of a phase-transfer catalyzed reaction is dependent on several factors, including the amount of catalyst used (catalyst loading) and the polarity of the solvent system.

Catalyst Loading: The concentration of the phase-transfer catalyst, such as BTMAH, directly impacts the reaction rate. huji.ac.il An optimal catalyst loading exists for a given reaction, beyond which the rate may not increase significantly or may even decrease due to aggregation or other side reactions.

Solvent Polarity: The polarity of the organic solvent plays a crucial role. A solvent that is too polar may hinder the formation of the ion pair between the quaternary ammonium cation and the hydroxide ion, while a solvent that is too nonpolar may not sufficiently dissolve the ion pair. The choice of solvent can also affect the basicity and nucleophilicity of the hydroxide ion in the organic phase. researchgate.net Research has shown that hydroxide degradation rates increase with decreasing dielectric constant of the medium, suggesting that the nucleophilicity of the hydroxide anion increases in less polar environments. researchgate.netnrel.gov This is attributed to the partitioning of BTMAH and hydroxide into the organic phase, leading to accelerated reaction rates. researchgate.netnrel.gov

Table of Reaction Parameters and their Effects in BTMAH-Catalyzed Reactions

ParameterEffect on ReactionResearch Findings
Catalyst Concentration Influences reaction rate.The rate of reaction is often first-order with respect to the catalyst concentration. huji.ac.il
Solvent Polarity Affects ion-pair formation and hydroxide reactivity.Lower dielectric constant media can increase hydroxide degradation rates, suggesting enhanced hydroxide nucleophilicity. researchgate.netnrel.gov
Temperature Increases reaction rate but can also lead to degradation.BTMAH shows good stability at 80°C, but degradation increases at higher temperatures. researchgate.netnrel.gov
Stirring Rate Affects mass transfer between phases.In PTC systems, increased stirring can reduce induction periods by improving mass transfer. huji.ac.il

Degradation Pathways and Stability Studies of the Benzyltrimethylammonium (B79724) Cation

The stability of the benzyltrimethylammonium (BTMA) cation is a critical factor, particularly in applications such as anion exchange membranes (AEMs) for fuel cells and electrolyzers, where it is subjected to harsh alkaline conditions and elevated temperatures. nrel.govresearchgate.net Understanding the mechanisms by which it degrades and the factors that influence its stability is essential for predicting its lifetime and designing more robust materials. osti.govresearchgate.net

Hydroxide-Initiated Degradation Mechanisms: Hofmann Elimination and SN2 Attack

The degradation of the BTMA cation in the presence of hydroxide ions (OH⁻) primarily proceeds through two major competing pathways: nucleophilic substitution (SN2) and Hofmann elimination. nrel.govresearchgate.netresearchgate.net

Hofmann Elimination: This reaction involves the abstraction of a beta-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen-bearing carbon) by a base, leading to the formation of an alkene and a tertiary amine. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of BTMA, the hydroxide ion acts as the base, removing a proton from one of the methyl groups. However, since the primary product of this pathway would be an unstable methylene (B1212753) intermediate, the more significant degradation pathways for BTMA are the SN2 attacks. rsc.orgchemistrysteps.com The Hofmann elimination rule generally states that the less substituted, and thus less stable, alkene is the major product, a tendency driven by the steric bulk of the quaternary ammonium leaving group. wikipedia.orgmasterorganicchemistry.combyjus.com

SN2 Attack: Nucleophilic substitution (SN2) is a major degradation route for BTMA. researchgate.net In this mechanism, the hydroxide ion, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the cation. There are two primary sites for this attack:

Benzyl SN2 Attack: The OH⁻ ion attacks the benzylic carbon (the carbon of the CH₂ group attached to the benzene (B151609) ring), displacing trimethylamine (B31210) and forming benzyl alcohol. nrel.govresearchgate.net

Methyl SN2 Attack: The OH⁻ ion attacks one of the methyl group carbons, displacing benzyldimethylamine and forming methanol (B129727). nrel.gov

Computational studies, specifically Density Functional Theory (DFT), have shown that the benzyl SN2 pathway is the dominant degradation route for the unsubstituted BTMA cation because it has a lower transition state energy barrier compared to the methyl SN2 pathway. nrel.govresearchgate.net

Factors Influencing Cation Stability: Concentration, Temperature, and pH

The rate of BTMA degradation is significantly influenced by several environmental and operational factors.

Concentration: Studies have demonstrated that the stability of the BTMA cation decreases as its concentration in an aqueous solution increases. researchgate.netresearchgate.net Similarly, higher concentrations of the hydroxide base (e.g., KOH or NaOH) accelerate the degradation process. nrel.gov For example, degradation rates were measured for various concentrations of BTMA in 2M KOH at different temperatures. researchgate.net

Temperature: Temperature is a critical accelerator for degradation. researchgate.net As temperature increases, the rate of both SN2 and Hofmann elimination reactions increases. libretexts.org Experimental studies have tracked BTMA degradation at various temperatures, such as 80°C, 120°C, 140°C, and 160°C, showing a clear correlation between higher temperatures and faster degradation. researchgate.net For instance, at 80°C in 2M KOH, BTMA is quite stable with a reported half-life of approximately 4 years, whereas at 160°C, its degradation is significantly faster. nrel.govosti.gov

pH: The concentration of hydroxide ions, and therefore the pH of the solution, is a direct driver of degradation. Higher pH values mean a greater availability of the hydroxide nucleophile to initiate SN2 and Hofmann elimination reactions. nrel.govresearchgate.net The degradation is studied under highly alkaline conditions, often using molar concentrations of bases like NaOH or KOH, to simulate the environment in electrochemical devices. nrel.gov

The following table summarizes the degradation rates of BTMA under various conditions.

Temperature (°C)BTMA Concentration (M)KOH Concentration (M)Observed Degradation Rate
1600.01 - 1.02High
1400.01 - 1.02Moderate-High
1200.01 - 1.02Moderate
800.01 - 1.02Low

Table based on data from degradation studies in 2M KOH. researchgate.net

Computational and Experimental Approaches to Degradation

A combination of computational modeling and experimental analysis is employed to gain a comprehensive understanding of BTMA degradation. nrel.govosti.govnrel.gov

DFT has become a powerful tool for investigating the degradation mechanisms of BTMA at a molecular level. nrel.govnrel.govcapes.gov.br Researchers use DFT to calculate the transition state energy barriers for different degradation pathways, such as the benzyl SN2 and methyl SN2 reactions. nrel.govresearchgate.net

Key findings from DFT studies include:

The benzyl SN2 pathway has a lower activation energy barrier (e.g., 90.8 kJ/mol) compared to the methyl SN2 pathway, confirming it as the primary degradation route for BTMA. researchgate.netresearchgate.net

The effect of adding substituent groups to the benzyl ring can be modeled. Electron-donating groups at the meta-position can slightly increase the degradation energy barrier, thereby modestly improving stability. nrel.govcapes.gov.br However, even with various substitutions, the maximum calculated improvement in the degradation barrier is relatively small (around 1.6 kcal/mol or 6.7 kJ/mol), suggesting that this approach offers limited potential for dramatically enhancing stability. nrel.govnrel.govcapes.gov.br

Experimental techniques are crucial for validating the predictions of computational models and quantifying degradation rates under real-world conditions. nrel.govosti.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary technique used to monitor the degradation of BTMA. nrel.govacs.orgacs.org By integrating the proton signals corresponding to the aromatic, benzyl, and trimethyl groups of the BTMA cation over time, researchers can quantify the rate of its disappearance and the appearance of degradation products like benzyl alcohol. nrel.govresearchgate.net Two-dimensional NMR techniques can further elucidate the specific degradation products and mechanisms. nih.govresearchgate.net For example, ex-situ degradation studies using ¹H NMR have shown that BTMA cations degrade slowly over 48 hours in 0.5 M NaOH at 80°C. acs.orgacs.org

Ion Chromatography: While not as commonly cited for BTMA specifically in the provided context, ion chromatography is a standard technique for separating and quantifying ions in a solution. It can be used to measure the concentration of the BTMA cation and any ionic degradation products over time, providing another method to determine degradation kinetics.

To assess the long-term stability of materials containing BTMA in a practical timeframe, accelerated aging tests are performed. keystonecompliance.comnih.gov These tests involve subjecting the material to harsher conditions (e.g., higher temperatures and/or base concentrations) than it would experience in normal operation to speed up degradation processes. researchgate.netuml.edu

By measuring the degradation rate at several elevated temperatures, the data can be used to extrapolate the expected lifetime, or half-life, of the cation under normal operating conditions. nrel.govresearchgate.net The half-life is the time it takes for half of the initial amount of the BTMA cation to degrade. Recent standardized testing methods have significantly improved the accuracy of these measurements, revealing that BTMA is more stable than previously thought, with a half-life of about 4 years at 80°C. nrel.govosti.gov

The following table presents half-life data for BTMA under specific conditions.

Temperature (°C)MediumReported Half-Life
802M KOH (aqueous)~4 years
801M NaOD in CD₃OD66% degradation after 20 days
1606M NaOH4 hours

Table compiled from various stability studies. nrel.govwikipedia.org

Catalytic Applications of Btmah in Organic Synthesis

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.org It involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone. libretexts.org BTMAH has proven to be an effective catalyst in promoting these reactions.

Promotion of β-Hydroxy Carbonyl Compound Formation

The aldol addition reaction, the initial step of the aldol condensation, results in the formation of a β-hydroxy carbonyl compound. masterorganicchemistry.comfiveable.me This structural motif is a key intermediate in the synthesis of many complex organic molecules. fiveable.me BTMAH, as a strong base, facilitates the deprotonation of an aldehyde or ketone to generate the nucleophilic enolate, which then attacks another carbonyl molecule to form the β-hydroxy carbonyl product. wikipedia.orgyoutube.com The reaction is typically carried out by treating the carbonyl compound with a base like BTMAH. masterorganicchemistry.com

The formation of these β-hydroxy carbonyl compounds is a critical step, allowing for further synthetic modifications and the construction of more elaborate molecular frameworks. fiveable.me

Cross-Aldol Condensation Studies

Cross-aldol condensations involve the reaction between two different carbonyl compounds. libretexts.org These reactions can be challenging due to the potential for multiple products. libretexts.org However, they are highly valuable when one of the carbonyl compounds lacks alpha-hydrogens, such as benzaldehyde, and can therefore only act as the electrophile. This type of reaction is known as a Claisen-Schmidt condensation. libretexts.orglibretexts.org

A notable application of BTMAH in cross-aldol condensation is in the synthesis of hydroxypivaldehyde (HPA) from isobutyraldehyde (B47883) and formaldehyde. researchgate.netresearchgate.net In a study, using a feed mole ratio of 1.1:1.0:0.04 of isobutyraldehyde, formaldehyde, and BTMAH respectively at 20 °C, HPA was obtained in nearly quantitative yield with approximately 100% selectivity. researchgate.net This highlights the efficacy of BTMAH as a phase-transfer catalyst in promoting this specific cross-aldol reaction. researchgate.net

Table 1: Cross-Aldol Condensation of Isobutyraldehyde and Formaldehyde using BTMAH

Reactant 1 Reactant 2 Catalyst Molar Ratio (Reactant 1:Reactant 2:Catalyst) Temperature (°C) Product Yield Selectivity
Isobutyraldehyde Formaldehyde BTMAH 1.1:1.0:0.04 20 Hydroxypivaldehyde ~Quantitative ~100%

Data from a study on the synthesis of hydroxypivaldehyde. researchgate.net

Mechanistic Insights into Proton Transfer in Aldol Condensation

The mechanism of the base-catalyzed aldol reaction begins with the deprotonation of the alpha-carbon of a carbonyl compound by the base (in this case, the hydroxide (B78521) ion from BTMAH) to form a resonance-stabilized enolate. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde or ketone. wikipedia.org The resulting alkoxide intermediate is then protonated, often by a water molecule present in the reaction mixture, to yield the final β-hydroxy carbonyl product. youtube.com The catalytic cycle is completed by the regeneration of the hydroxide catalyst.

Dehydration Reactions

Dehydration reactions are a class of elimination reactions that involve the removal of a water molecule from a substrate. pressbooks.pub In organic synthesis, the dehydration of alcohols is a common method for preparing alkenes. libretexts.orglibretexts.org

Base-Catalyzed Formation of Alkenes

BTMAH is utilized in base-catalyzed dehydration reactions. wikipedia.org While acid-catalyzed dehydration is more common for alcohols, a strong base can be used to promote the elimination of water. libretexts.orglibretexts.org In a base-catalyzed mechanism, the hydroxide ion acts as a base to remove a proton from the carbon adjacent to the hydroxyl-bearing carbon (the α-carbon), leading to the formation of a double bond and the expulsion of the hydroxyl group as a leaving group. However, since hydroxide is a poor leaving group, this process is generally less facile than acid-catalyzed dehydration where the hydroxyl group is first protonated to form a much better leaving group, water. libretexts.orglibretexts.org

Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction employs a stabilized phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.org The resulting carbanion then reacts with the carbonyl compound to produce an alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org

BTMAH can be employed as the base to deprotonate the phosphonate ester, thereby generating the reactive phosphonate carbanion. wikipedia.org The HWE reaction is often favored over the traditional Wittig reaction because the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed from the reaction mixture. wikipedia.org The reaction proceeds through a nucleophilic addition of the phosphonate carbanion to the aldehyde or ketone, forming an oxaphosphetane intermediate which then eliminates to give the alkene. wikipedia.orgnrochemistry.com

While the standard HWE reaction generally yields the E-alkene, modifications to the phosphonate reagent and reaction conditions can lead to the formation of the Z-alkene. nih.gov For instance, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups to favor the Z-isomer. nrochemistry.comnih.gov

Role in Z-Selective Variants

Benzyltrimethylammonium (B79724) hydroxide (BTMAH), also known as Triton B, serves as an effective base in Z-selective variants of olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org The HWE reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.org The stereochemical outcome of the Wittig reaction and its variants, which determines whether the E- or Z-alkene is the major product, is influenced by the nature of the ylide. organic-chemistry.orgwikipedia.org Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org The use of a strong base like BTMAH is crucial for the deprotonation step that generates the reactive ylide. wikipedia.orgmasterorganicchemistry.com In Ando's Z-selective variant of the Horner-Wadsworth-Emmons reaction, BTMAH is specifically employed to facilitate the formation of (Z)-alkenes. wikipedia.org

Epoxidation Reactions

BTMAH has proven to be an effective catalyst in epoxidation reactions, particularly for α,β-unsaturated ketones. guidechem.com Epoxidation is a valuable transformation in organic synthesis that introduces a three-membered cyclic ether, known as an epoxide, into a molecule. mdpi.com

Enhancement of Reaction Rates and Yields in Epoxidation

In conjunction with an oxidizing agent like tert-butyl hydroperoxide, BTMAH catalyzes the epoxidation of α,β-unsaturated ketones. guidechem.com This catalytic system has been successfully applied in the total synthesis of complex molecules like indole (B1671886) alkaloids, highlighting its utility in constructing intricate molecular architectures. guidechem.com The catalytic action of a base like BTMAH, combined with a suitable Lewis acid, can enhance both the activity and chemoselectivity of epoxide ring-opening reactions, a related transformation. rsc.org This suggests that the basicity of BTMAH plays a key role in activating the reagents to facilitate the epoxidation process efficiently. guidechem.comrsc.org

Asymmetric One-Pot Robinson Annulation-Epoxidation Sequences

A notable application of BTMAH is in asymmetric one-pot Robinson annulation-epoxidation sequences. acs.org The Robinson annulation itself is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. masterorganicchemistry.com

In a specific example, BTMAH catalyzes the reaction between 2-methylcyclohexanone (B44802) and ethyl vinyl ketone to form an octalone intermediate under mild, inert conditions. acs.org This is followed by a sequential stereoselective epoxidation using tert-butyl hydroperoxide in the same pot. acs.org This one-pot sequence, catalyzed by BTMAH, yields the (+)-octalone derivative, epoxydecalinone-1, in moderate yield. acs.org The structure and absolute configuration of the product were confirmed by X-ray crystallography. acs.org

Nitroaldol Condensation Reactions

BTMAH is a highly efficient catalyst for the nitroaldol condensation, also known as the Henry reaction. tandfonline.comtandfonline.com This reaction is a fundamental carbon-carbon bond-forming method that involves the addition of a nitroalkane to an aldehyde or ketone, producing β-nitroalcohols. tandfonline.comtcichemicals.com These products are valuable synthetic intermediates because the nitro and hydroxyl groups can be readily transformed into other functional groups. tandfonline.comtcichemicals.com

The catalytic process involves stirring an aldehyde with a nitroalkane in the presence of a catalytic amount of BTMAH at room temperature. tandfonline.comtandfonline.com The reaction proceeds efficiently, particularly for substrates containing electron-withdrawing groups. tandfonline.com

Achieving High Yields in Short Reaction Times

A key advantage of using BTMAH as a catalyst for the Henry reaction is the ability to achieve excellent yields in remarkably short reaction times. tandfonline.comtandfonline.com Research has demonstrated that when using an excess of the nitroalkane as the solvent, various aldehydes undergo nitroaldol reactions to produce near-quantitative yields within 4 to 15 minutes. tandfonline.com This efficiency surpasses many classical methods that often require stronger bases and may lead to side reactions. tandfonline.com

Table 1: Benzyltrimethylammonium Hydroxide Catalyzed Preparation of Nitroalkanols tandfonline.comtandfonline.com

EntryAldehyde (R)NitroalkaneTime (min)Yield (%)
1p-ChlorophenylNitroethane695
2p-NitrophenylNitroethane498
3p-MethoxyphenylNitroethane894
42-FurylNitroethane685
5o-ChlorophenylNitroethane1094
6m-NitrophenylNitroethane498
7PhenylNitroethane688
8o-HydroxyphenylNitroethane1286
93,4,5-TrimethoxyphenylNitroethane1591

Other Specialized Catalytic Transformations

Beyond the aforementioned reactions, BTMAH is a versatile phase-transfer catalyst and strong base utilized in a range of other specialized transformations. wikipedia.orgguidechem.com These include:

Aldol Condensation and Dehydration: It is generally used in aldol condensation reactions and base-catalyzed dehydrations. wikipedia.org

Ring-Opening Reactions: BTMAH promotes the hydrolysis ring-opening of 2-oxazolidinones and the selective nucleophilic ring-opening of mono-substituted epoxides with dithioethylene. guidechem.com

Alkylation Reactions: It catalyzes the alkylation of ketones and aldehydes with alkynes, with high yields observed for aliphatic carbonyl substrates. guidechem.com It is also effective for the C-alkylation of 1,3-diketones, a reaction used in steroid synthesis. guidechem.com

Conjugate Additions: BTMAH facilitates the conjugate addition of thiols to α,β-unsaturated esters and phenols to acrylonitrile. guidechem.com

Synthesis of 3-Substituted Indoles under Green Conditions

The development of sustainable synthetic methodologies is a cornerstone of modern organic chemistry. In this context, this compound (Triton B) has been identified as an effective base promoter for the synthesis of 3-substituted indoles under environmentally friendly conditions. nih.gov A notable application involves a one-pot, three-component reaction of an aldehyde, malononitrile, and an indole.

In this approach, BTMAH functions as both a catalyst and a solvent, showcasing a green chemistry approach by minimizing the use of volatile organic solvents. nih.gov The reaction proceeds through a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the indole to the resulting electron-deficient alkene. This methodology provides a straightforward and efficient route to a diverse range of 3-substituted indoles, which are significant structural motifs in many natural products and pharmaceuticals. researchgate.netnih.gov

The use of BTMAH in this synthesis highlights its potential to promote complex organic transformations while adhering to the principles of green chemistry. The reaction's efficiency under these conditions underscores the advantages of using BTMAH as a dual-purpose catalyst and solvent system.

Table 1: BTMAH-Catalyzed Synthesis of 3-Substituted Indoles

Aldehyde ReactantMethylene (B1212753) CompoundIndole ReactantProductCatalyst SystemConditions
Aromatic AldehydeMalononitrileIndole3-(Indolyl)acrylonitrile derivativeBTMAH (Triton B)Environmentally friendly

Deacylative Alkylation of Oxindoles

The synthesis of 3,3-disubstituted 2-oxindoles is of significant interest due to the prevalence of this structural motif in various biologically active compounds and natural products. A sequential one-pot synthesis method employing BTMAH (Triton B) has been developed for the deacylative alkylation of N-methyl-3-acetyl-2-oxindole.

This process involves an initial alkylation at the C3 position, followed by a second alkylation. The first step is conducted in the presence of one equivalent of both the organic halide and BTMAH. The subsequent alkylation utilizes an additional 1.5 equivalents of each reagent. This method has demonstrated moderate to high yields in the synthesis of symmetrically 3,3-disubstituted N-methyloxindoles.

The role of BTMAH in this transformation is crucial, acting as a base to facilitate the deacylation and subsequent alkylation steps. This procedure offers a valuable synthetic route to complex oxindole (B195798) structures, which are key intermediates in the synthesis of anticancer agents and other biologically important molecules.

Table 2: Deacylative Alkylation of N-methyl-3-acetyl-2-oxindole using BTMAH

Starting MaterialReagentsProductYield
N-methyl-3-acetyl-2-oxindole1. Organic Halide (1 equiv.), BTMAH (1 equiv.)2. Organic Halide (1.5 equiv.), BTMAH (1.5 equiv.)Symmetrically 3,3-disubstituted N-methyloxindoleModerate to High

Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides

An operationally simple, metal-free method for the synthesis of activated ynesulfonamides and tertiary enesulfonamides has been developed utilizing BTMAH (Triton B). This protocol offers a rapid and efficient route to these valuable sulfur-containing compounds.

Ynesulfonamides are synthesized through the reaction of sulfonylamides with activated bromoalkynes in the presence of Triton B at room temperature, with short reaction times. Similarly, terminal alkynes react with sulfonylamides under the influence of Triton B to afford enesulfonamides. A notable feature of this method is the ability to transform Z/E mixtures of enesulfonamides exclusively into the E isomer.

The catalytic activity of BTMAH is central to the success of these reactions, providing a basic medium to facilitate the nucleophilic substitution and addition reactions. This metal-free approach represents a significant advancement in the synthesis of ynesulfonamides and enesulfonamides, offering a milder and more accessible alternative to traditional methods.

Table 3: BTMAH-Catalyzed Synthesis of Ynesulfonamides and Enesulfonamides

Reactant 1Reactant 2ProductCatalystConditions
SulfonylamideActivated BromoalkyneActivated YnesulfonamideTriton BRoom Temperature
SulfonylamideTerminal AlkyneTertiary EnesulfonamideTriton BRoom Temperature

Preparation of Dithiocarbamates

A novel, one-pot, and solvent-free method for the synthesis of dithiocarbamates has been developed using a catalytic amount of this compound (Triton B). growingscience.comresearchgate.net This approach involves the reaction of an appropriate alkyl halide, an amine, and carbon disulfide. growingscience.com

The reaction conditions are notably milder, and the work-up procedures are significantly simpler compared to previously reported methods, affording high yields of the desired dithiocarbamate (B8719985) products, typically ranging from 82-98%. growingscience.comresearchgate.net BTMAH acts as a phase-transfer catalyst, which enhances the nucleophilicity of the in situ generated dithiocarbamate anion, facilitating its reaction with the alkyl halide. growingscience.com

This method has been shown to be effective with various amines and alkyl halides. researchgate.net The efficiency of the reaction is influenced by the nature of the halide, with alkyl iodides generally providing the best yields compared to bromides and chlorides. researchgate.net This solvent-free, high-yielding protocol represents a significant improvement in the synthesis of dithiocarbamates, which are important compounds in agriculture, pharmaceuticals, and as intermediates in organic synthesis. growingscience.com

Table 4: Triton B-Catalyzed Synthesis of Dithiocarbamates

AmineAlkyl HalideProductYield (%)
n-Butylamine2-Phenylethyl iodideS-(2-Phenylethyl) N-butyl-dithiocarbamate98
n-Butylaminen-Butyl chlorideS-n-Butyl N-butyl-dithiocarbamate94
Cyclohexylaminen-Butyl chlorideS-n-Butyl N-cyclohexyl-dithiocarbamate83
Morpholine2-Naphthyloxyethyl chlorideS-(2-Naphthyloxyethyl) morpholine-4-carbodithioate88
Pyrrolidine2-Naphthyloxyethyl chlorideS-(2-Naphthyloxyethyl) pyrrolidine-1-carbodithioate86

Applications of Btmah in Materials Science and Engineering

Molecular Sieve Template and Zeolite Synthesis

BTMAH plays a crucial role as a molecular sieve template agent, facilitating the synthesis of porous materials. innospk.com These materials are essential for applications such as gas separation and purification. innospk.com The synthesis of sophisticated zeolite-based catalysts often requires the use of such templates or structure-directing agents (SDAs). sacheminc.com

Structure-Directing Agent in High-Silica Aluminosilicate (B74896) Zeolites

In the synthesis of high-silica aluminosilicate zeolites, BTMAH functions as an organic structure-directing agent (OSDA). researchgate.net High-silica zeolites are favored for their thermal stability and hydrophobicity, which are advantageous in many catalytic reactions. nih.gov The use of BTMAH has been investigated as a more economical alternative to other OSDAs in the preparation of CHA-type aluminosilicate zeolites. titech.ac.jp Research has demonstrated the successful transformation of FAU zeolite into high-silica CHA-materials using BTMAH as the OSDA. researchgate.net This interzeolite conversion method is typically performed under low-water conditions. researchgate.net The resulting high-silica CHA zeolites, with Si/Al ratios ranging from 14 to 30, have been synthesized with high crystallinity. researchgate.net

Synthesis of Layered Silicates (e.g., HUS-7)

BTMAH is instrumental in the synthesis of novel layered silicates, such as HUS-7. rsc.orghls-database.com HUS-7 is synthesized from a mixture of amorphous silica, sodium hydroxide (B78521), biphenyl, and BTMAH, which acts as a structure-directing agent. rsc.org Structural analysis has revealed that HUS-7 possesses a layered structure composed of four-, five-, and six-membered rings. rsc.orgrsc.org The topology of its framework is partially similar to that of a HEU-type zeolite. rsc.orgrsc.org

Below is a table summarizing the synthesis parameters for HUS-7:

Table 1: Synthesis Parameters for HUS-7
Parameter Value Reference
SDA Benzyltrimethylammonium (B79724) hydroxide hls-database.com
Temperature 125.00 °C hls-database.com
Duration 7-14 days hls-database.com
Conditions Static hls-database.com

Role in Incorporating Cations into Interlayers of Layered Structures

During the synthesis of layered materials like HUS-7, BTMAH cations are incorporated into the interlayers. rsc.org This incorporation is a key aspect of forming the layered structure. rsc.orguni-konstanz.deresearchgate.net The presence of these cations within the interlayers influences the material's properties and potential applications. For instance, in HUS-7, the incorporated benzyltrimethylammonium cations play a role in its selective adsorption capabilities. rsc.org

Polymer Chemistry and Membrane Technologies

The utility of BTMAH extends into the realm of polymer chemistry and the development of advanced membrane technologies.

Polymerization Reactions

As a strong organic base, BTMAH is used as a catalyst in various polymerization reactions. sacheminc.comfishersci.cachemicalbook.comwikipedia.org Its catalytic activity is notable in base-catalyzed reactions such as aldol (B89426) condensations and dehydrations. fishersci.cawikipedia.org

Anion Exchange Membranes (AEMs) for Electrochemical Devices

Anion exchange membranes (AEMs) are critical components in electrochemical devices like fuel cells and water electrolyzers, facilitating the transport of hydroxide ions. researchgate.netmdpi.comrsc.org BTMAH is utilized in the functionalization of polymers to create these membranes. For example, high-density polyethylene (B3416737) (HDPE) and low-density polyethylene (LDPE) polymers can be functionalized with benzyltrimethylammonium cations to form AEMs (HDPE-BTMA and LDPE-BTMA). researchgate.net These membranes are being explored as potentially low-cost alternatives to proton exchange membranes in fuel cells. researchgate.net The development of AEMs with high ionic conductivity and chemical stability is an active area of research, with various polymer backbones and cationic functional groups being investigated. researchgate.net

Below is a table detailing some AEMs utilizing BTMAH:

Table 2: Examples of BTMAH-based Anion Exchange Membranes
Membrane Name Polymer Backbone Cationic Group Application Reference
HDPE-BTMA High-Density Polyethylene Benzyltrimethylammonium Anion Exchange Membrane Fuel Cells researchgate.net
LDPE-BTMA Low-Density Polyethylene Benzyltrimethylammonium Anion Exchange Membrane Fuel Cells researchgate.net

Cellulose (B213188) Dissolution and Functionalization

Cellulose, a highly abundant biopolymer, is notoriously difficult to dissolve in common solvents. Aqueous solutions of quaternary ammonium (B1175870) hydroxides (QAHs), including BTMAH (often referred to by the trade name Triton B), have shown significant promise as effective solvents for cellulose processing. chalmers.seresearchgate.net

Cellulose etherification is a crucial industrial process for producing cellulose derivatives. google.com BTMAH has been investigated as a reaction medium for the etherification of cellulose. chalmers.sersc.org Studies involving the reaction of cellulose with allyl glycidyl (B131873) ether were conducted in various aqueous alkaline solutions, including BTMAH, to understand how the base composition affects the reaction and the final product. rsc.org The results indicate that the choice of hydroxide base significantly impacts the etherification process. chalmers.sersc.org

A key advantage of using QAHs like BTMAH for cellulose modification is their ability to improve the solubility of reagents and maintain the stability of the cellulose solution during the reaction. chalmers.se Compared to reactions run in sodium hydroxide (NaOH), cellulose solutions in BTMAH exhibit higher stability at elevated temperatures (e.g., 50 °C). rsc.org This enhanced stability and solubility create a more efficient and homogeneous reaction environment, which can prevent undesirable side reactions. chalmers.se

To further optimize cellulose dissolution, researchers have explored combining BTMAH with other hydroxide bases, such as NaOH and tetramethylammonium (B1211777) hydroxide (TMAH). nih.govnih.govchalmers.semdpi.com The goal is to achieve synergistic effects that improve solvent power and solution stability. chalmers.sechalmers.se

Interestingly, the results of these combinations are highly dependent on the specific base pair. nih.govchalmers.se While combining NaOH and TMAH showed a synergistic effect on cellulose dissolution, the combination of NaOH and BTMAH (Triton B) was found to be a less effective solvent than either pure Triton B or the NaOH/TMAH mixture. nih.govnih.govmdpi.comresearchgate.net This unexpected finding highlights that the choice of the base pair must be made carefully. nih.govresearchgate.net The addition of urea (B33335), a common additive in cellulose solvents, was found to have no significant effect on the dissolution capacity of Triton B solutions but did improve the stability of solutions containing NaOH and/or TMAH. nih.govnih.govmdpi.comresearchgate.net It is believed that both Triton B and urea weaken the hydrophobic interactions that cause cellulose chains to aggregate, but that urea does not interact with cellulose when Triton B is present. nih.govresearchgate.net

Table 3: Comparison of Hydroxide Base Combinations for Cellulose Dissolution

Base Combination Observation Source(s)
NaOH + TMAH Shows synergistic effects, resulting in higher dissolution capacity than the individual bases. Delays gelation of the cellulose solution. nih.govnih.govchalmers.se
NaOH + BTMAH (Triton B) No synergistic effect observed. This combination is a less effective solvent for cellulose compared to pure Triton B or the NaOH/TMAH mixture. nih.govnih.govresearchgate.net

| BTMAH (Triton B) + Urea | The addition of urea has no significant effect on the dissolution capacity or solvatochromic parameters of Triton B solutions. | nih.govnih.govmdpi.comresearchgate.net |

Electronics Industry Applications

Benzyltrimethylammonium hydroxide (BTMAH) is a quaternary ammonium salt that serves various functions within the electronics industry, particularly in the manufacturing of semiconductors. Its properties as a strong organic base and its role in specific chemical processes make it a valuable component in ensuring the quality and performance of electronic components.

Silicon Wafer Cleaning Formulations

In the fabrication of integrated circuits (ICs), the purity of the silicon wafer surface is of utmost importance. BTMAH is utilized in specialized cleaning formulations designed to prepare these wafers for subsequent manufacturing steps. innospk.com The compound is effective in removing organic residues and other contaminants from the silicon surface, a critical process for achieving the high level of cleanliness required for semiconductor manufacturing. innospk.comsacheminc.com

BTMAH-based solutions, often in methanol (B129727), offer superior solubility in a wide range of both hydroxylic and non-hydroxylic solvents. sacheminc.com This characteristic, combined with its low metal content and high pH, makes it an effective cleaning agent. sacheminc.com The ability to thoroughly clean the wafer surface without introducing metallic ion impurities is a significant advantage in preventing defects and ensuring the reliability of the final semiconductor devices.

For applications where the complete removal of the cleaning agent is critical, BTMAH in methanol can be easily detected using UV absorption, allowing for precise and efficient process control. sacheminc.com

Table 1: Role of BTMAH in Silicon Wafer Cleaning

FeatureDescriptionReference
Application Used in formulations for cleaning silicon wafers in the electronics industry. innospk.com
Function Acts as a strong organic base to remove contaminants. sacheminc.com
Benefit Ensures high-purity surfaces essential for semiconductor manufacturing. innospk.com
Solvent Often used in a methanol solution for enhanced solubility. sacheminc.com

Etching Agent Applications

The process of etching in semiconductor manufacturing involves the selective removal of material to create the intricate patterns that form integrated circuits. While tetramethylammonium hydroxide (TMAH) is a more commonly cited chemical for the anisotropic etching of silicon, research indicates that additives can significantly modify the etching characteristics. myu-group.co.jpresearchgate.net

Studies have explored the use of TMAH solutions containing surfactants to improve the etching process. One such surfactant used in these studies is Triton X-100. epa.gov Notably, "Triton B" is a trade name for this compound. wikipedia.org This suggests a role for BTMAH or similar compounds as additives in etching solutions to enhance surface finish and control undercutting at convex corners. epa.gov The addition of such agents can lead to a mirror-like surface with minimal roughness, which is crucial for the performance of microelectromechanical systems (MEMS). epa.gov

Research on TMAH-based etchants has shown that the composition of the etching solution, including the presence of additives, has a significant impact on the etch rate, surface quality, and anisotropy. myu-group.co.jpresearchgate.net

Table 2: Comparison of Etching Solution Components

ComponentPrimary RoleEffect on EtchingReference
Tetramethylammonium hydroxide (TMAH) Primary etchant for anisotropic silicon etching.Selectively etches different crystal planes of silicon. myu-group.co.jpresearchgate.net
Triton X-100 (related to BTMAH) Surfactant additive.Improves surface smoothness and reduces undercutting. epa.gov
Isopropyl Alcohol (IPA) Additive.Can improve surface flatness and undercutting compensation. researchgate.net

Nanomaterial Synthesis

The synthesis of nanomaterials is a rapidly advancing field, with applications ranging from electronics to medicine. The unique properties of these materials are highly dependent on their size, shape, and morphology.

Ionic Liquid Precursor for Nanostructured ZnO Particles

This compound has been identified as an effective ionic liquid precursor in the synthesis of nanostructured zinc oxide (ZnO) particles. rsc.org In this process, BTMAH serves multiple roles; it acts as a reactant, a solvent, and a template for the formation of the nanoparticles. rsc.org

Research has demonstrated that various ZnO nanostructures with uniform size and morphology can be synthesized on a zinc foil using different quaternary ammonium hydroxides, including BTMAH, as ionic liquid precursors. rsc.org The specific structure of the ionic liquid precursor plays a crucial role in directing the morphology of the resulting ZnO particles. This method allows for the controlled fabrication of nanomaterials with desired characteristics.

The use of ionic liquids like BTMAH in nanomaterial synthesis offers a versatile approach to creating complex and functional nanostructures. The ability to control the morphology of ZnO particles by selecting the appropriate ionic liquid precursor opens up possibilities for tailoring their optical and electronic properties for specific applications. rsc.orgsemi.ac.cn

Table 3: Ionic Liquid Precursors for ZnO Nanoparticle Synthesis

Ionic Liquid PrecursorResulting NanostructureReference
This compound (BTMAH) Uniform ZnO nanostructures rsc.org
Tetramethylammonium hydroxide (TMAH) Uniform ZnO nanostructures rsc.org
Tetraethylammonium hydroxide (TEAH) Hollow ZnO rods, flower-like particles, porous microspheres rsc.orgsemi.ac.cn
Tetrabutylammonium hydroxide (TBAH) Uniform ZnO nanostructures rsc.org

Environmental and Sustainability Considerations in Btmah Research

Applications in Impurity Removal from Petroleum Products

The removal of impurities from petroleum products is crucial for meeting environmental regulations and ensuring the efficiency of combustion processes. One significant area of research is the extraction of naphthenic acids from crude oil, which can cause corrosion in refinery equipment. researchgate.net Studies have shown that hydroxide-based ionic liquids, including tetraalkylammonium hydroxides, are effective in the isolation and recovery of naphthenic acid from highly acidic model oil. researchgate.net

Research into the use of tetraalkylammonium and tetraalkylphosphonium hydroxide (B78521) ionic liquids has demonstrated that tetraalkylammonium-based ionic liquids are more efficient in this extraction process. researchgate.net The efficiency of these compounds allows for the use of a very low ionic liquid-to-oil ratio to completely deacidify the model oil. researchgate.net Furthermore, the potential for recycling these ionic liquids has been a key aspect of this research, enhancing the sustainability of the process. researchgate.net Beyond this specific application, quaternary ammonium (B1175870) compounds, as a class, are utilized in the oil and gas industry for various purposes, including as corrosion inhibitors and biocides, contributing to the operational efficiency and longevity of equipment. valtris.com

Green Chemistry Principles in Catalysis

Benzyltrimethylammonium (B79724) hydroxide is a well-known phase-transfer catalyst (PTC) and a strong organic base, and its applications often align with the principles of green chemistry. wikipedia.orgslideshare.net Phase-transfer catalysis is inherently a green chemical technique as it can enhance reaction rates and reduce the need for harsh organic solvents, often allowing for the use of water as a solvent. slideshare.net This methodology is applied in numerous organic syntheses, including the production of pharmaceuticals, agrochemicals, and polymers. youtube.com

A specific example of BTMAH's application in green chemistry is its use as a catalyst in nitroaldol (Henry) reactions. Research has shown that BTMAH is a highly efficient catalyst for nitroaldol condensation, producing excellent yields in short reaction times. tandfonline.com Notably, these reactions can be carried out in water with only a small amount of a co-solvent like Tetrahydrofuran (B95107), which is a significant improvement over classical methods that often require strong bases and can lead to side reactions and waste products. tandfonline.com The catalytic nature of BTMAH in such reactions means that only a small amount is needed, which minimizes waste. tandfonline.com

BTMAH is also employed as a base catalyst in certain polymerization reactions and as a structure-directing agent in the synthesis of materials like zeolites. sigmaaldrich.com These applications highlight its role in creating efficient chemical processes that can reduce energy consumption and waste, which are central tenets of green chemistry.

Degradation and Environmental Fate in Applied Systems

The degradation and environmental fate of BTMAH are critical considerations, particularly in its application in electrochemical devices such as anion exchange membrane (AEM) fuel cells and electrolyzers. wikipedia.org In these systems, the long-term stability of the cationic components of the membrane is paramount for the device's durability and performance. wikipedia.org The benzyltrimethylammonium (BTMA) cation has been widely used in AEMs due to its strong basicity, compact size, and ease of synthesis. wikipedia.org

The primary degradation products of BTMAH in these systems are typically benzyl (B1604629) alcohol and trimethylamine (B31210), resulting from nucleophilic attack by hydroxide ions. wikipedia.org The rate of this degradation is highly dependent on factors such as temperature and the concentration of the hydroxide solution. wikipedia.org

Contradictions in Reported Degradation Rates and Standardization of Protocols

Historically, there have been significant contradictions in the reported degradation rates of BTMAH in alkaline environments. wikipedia.org These discrepancies have been largely attributed to a lack of standardized methodologies for testing degradation. wikipedia.org Different studies have employed varied experimental conditions, including different reaction vessels, heating methods, and analytical techniques, making direct comparisons of stability data difficult. wikipedia.org

In response to these inconsistencies, researchers have developed more reliable and standardized protocols for determining cation degradation under conditions relevant to electrochemical devices. wikipedia.org These improved methods often involve the use of Teflon-lined reactors and advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with external standards to ensure accuracy and reproducibility. wikipedia.org The development of these standardized protocols has been crucial for obtaining more consistent and reliable data on the stability of BTMAH and other cations used in AEMs. wikipedia.org

Long-Term Stability in Electrochemical Devices

The long-term stability of BTMAH in electrochemical devices is a key determinant of their operational lifetime. While initially thought to be a limitation, recent studies using standardized protocols have shown that BTMAH is significantly more stable than previously reported. wikipedia.org

At a temperature of 80°C, which is a common operating temperature for these devices, BTMAH has demonstrated a half-life of approximately 4 years. wikipedia.org This enhanced stability suggests that BTMAH-based AEMs may be suitable for a range of applications. wikipedia.org The degradation rate of BTMAH is, however, highly sensitive to temperature. The table below illustrates the degradation rates at various temperatures in a 2M Potassium Hydroxide solution.

Temperature (°C)BTMAH Concentration (M)Degradation Rate (mol/L/hr)
800.1<1 x 10-6
1200.1~5 x 10-5
1400.1~2 x 10-4
1600.1~8 x 10-4

Future Research Directions and Emerging Applications of Btmah

Development of Novel Catalytic Systems Utilizing BTMAH

BTMAH is well-regarded as a strong organic base and a phase-transfer catalyst, facilitating reactions between reactants in different phases, which can lead to increased reaction rates and yields. innospk.comfishersci.ca Future research is focused on harnessing and optimizing its catalytic properties for a wider range of organic transformations.

Detailed research has demonstrated the efficacy of BTMAH in various catalytic applications. It is effectively used in aldol (B89426) condensation reactions, base-catalyzed dehydrations, and the Horner-Wadsworth-Emmons olefination reaction. fishersci.cawikipedia.org Scientists have also developed a convenient and rapid method for synthesizing nitroaldols using BTMAH as a catalyst, achieving excellent yields in what is known as the Henry reaction. tandfonline.com

Further research into its catalytic activity includes its use as a base for the synthesis of activated ynesulfonamides and tertiary enesulfonamides. chemicalbook.comsigmaaldrich.com It has also been shown to catalyze the alkylation of ketones and aldehydes with alkynes and is an effective catalyst in conjugate addition reactions. guidechem.com In one study, the alkylation reaction between cyclohexanone (B45756) and phenylacetylene (B144264) substrates achieved a 95% yield. guidechem.com Additionally, in conjunction with tert-butyl hydrogen peroxide, BTMAH can facilitate the epoxidation of α,β-unsaturated ketones. guidechem.com It also serves as a base catalyst in certain polymerization reactions. sigmaaldrich.comsigmaaldrich.com

Table 1: Catalytic Applications of Benzyltrimethylammonium (B79724) Hydroxide (B78521)

Catalytic ApplicationReaction TypeSubstrates
Phase-Transfer CatalysisAldol CondensationIsobutyraldehyde (B47883), Formaldehyde fishersci.caresearchgate.net
Base-Catalyzed DehydrationGeneral fishersci.cawikipedia.org
Horner-Wadsworth-Emmons OlefinationGeneral fishersci.cawikipedia.org
Nitroaldol (Henry) ReactionAldehydes, Nitroalkanes tandfonline.com
Strong Base CatalysisSynthesis of Ynesulfonamides- chemicalbook.comsigmaaldrich.com
Synthesis of Tertiary Enesulfonamides- chemicalbook.comsigmaaldrich.com
Alkylation of Ketones and AldehydesAliphatic/Aromatic Carbonyls, Alkynes guidechem.com
Conjugate Addition Reactions1-thio-D-pyranose, Diethyl 2-methyl-2-propenedioate guidechem.com
Alkylation of 1,3-Diketones2-methyl-1,3-cyclohexanedione, Iodomethane guidechem.com
Epoxidationα,β-unsaturated ketones guidechem.com
Polymerization Reactions- sigmaaldrich.comsigmaaldrich.com

Exploration of BTMAH in Renewable Energy Technologies

An emerging and significant area of research for BTMAH is its application in renewable energy technologies. datainsightsmarket.com Specifically, its role in anion exchange membranes (AEMs) is being actively investigated for use in electrochemical devices such as fuel cells, electrolyzers, and for photoelectrochemical water splitting. nrel.govresearchgate.net

AEMs require hydroxide-stable cations that are covalently bonded to the polymer structure to ensure efficient hydroxide ion conduction. nrel.gov BTMAH is one of the most frequently used cations for this purpose due to its reasonable basicity, compact size, and cost-effective synthesis. nrel.gov The primary challenge and focus of current research is the chemical stability of BTMAH in the high pH and high-temperature operating conditions of these devices. researchgate.netresearchgate.net While the stability of BTMAH was initially considered a limitation, recent studies with improved experimental methods have shown that it is significantly more stable than previously thought, with a reported half-life of approximately four years at 80°C. nrel.govresearchgate.net

Advanced Materials Synthesis and Functionalization Using BTMAH

BTMAH is a key component in the synthesis and functionalization of advanced materials, particularly in the electronics and materials science sectors. innospk.com Its utility extends beyond catalysis to serving as a structure-directing agent and a precursor for novel materials.

One of its primary applications is as a molecular sieve template agent, where it helps to form the porous structures of materials used for gas separation and purification. innospk.com It is also a critical component in the formulation of cleaning solutions for silicon wafers in the semiconductor industry, ensuring the high-purity surfaces necessary for manufacturing integrated circuits. innospk.comfishersci.casacheminc.comchemicalbook.com

Further research has demonstrated its role as a structure-directing agent in the hydrothermal synthesis of high-silica aluminosilicate (B74896) zeolites of the chabazite (B1143428) type. sigmaaldrich.comsigmaaldrich.com Additionally, BTMAH can serve as a precursor for ionic liquids that are then used in the fabrication of nanostructured zinc oxide (ZnO) particles. sigmaaldrich.comsigmaaldrich.com

Table 2: Applications of BTMAH in Advanced Materials Synthesis

Application AreaSpecific UseMaterial Produced/Processed
Porous MaterialsMolecular Sieve Template AgentPorous materials for gas separation innospk.com
ElectronicsWafer CleaningHigh-purity silicon wafers innospk.comsacheminc.com
Zeolite SynthesisStructure-Directing AgentHigh-silica aluminosilicate zeolites sigmaaldrich.comsigmaaldrich.com
NanomaterialsIonic Liquid PrecursorNanostructured ZnO particles sigmaaldrich.comsigmaaldrich.com

Deeper Computational Modeling and Theoretical Studies

To better understand and predict the behavior of BTMAH, particularly its stability, researchers are employing deeper computational modeling and theoretical studies. Density Functional Theory (DFT) is a key tool being used to investigate the degradation pathways of BTMAH-functionalized polymers, such as those used in anion exchange membranes. researchgate.net

These computational studies calculate the energy barriers for potential degradation reactions, such as hydroxide-initiated aryl-ether cleavage in the polymer backbone and nucleophilic substitution at the cation. researchgate.net For instance, one study computed the barrier height for aryl-ether cleavage to be 85.8 kJ/mol, while the barrier for nucleophilic substitution at the benzylic position of the BTMA cation was 90.8 kJ/mol. researchgate.net This theoretical insight helps in designing more stable polymer backbones, for example, by suggesting that ether-free aromatic structures would be preferable. researchgate.net

Other studies have used DFT to investigate how different substituent groups on the benzyl (B1604629) ring of the BTMAH cation affect its degradation barrier. nrel.gov While investigations into over thirty substituted BTMAH cations have been conducted, the improvements in stability have been modest, suggesting that this particular approach may have its limits. nrel.gov These computational models are crucial for screening potential chemical modifications to enhance stability before undertaking extensive experimental work. nrel.govnih.gov

Expanding Industrial and Pharmaceutical Applications

The demand for BTMAH in the pharmaceutical and electronics industries is on the rise, driven by its versatility in organic synthesis. sacheminc.comdatainsightsmarket.com Researchers are continuously exploring new applications for BTMAH in these sectors.

In the pharmaceutical industry, BTMAH is valued as a phase-transfer catalyst for the synthesis of complex drugs from simpler starting materials like aldehydes and ketones. researchgate.netdatainsightsmarket.com Specific examples of its utility include its use as a base in the synthesis of 3-indolyl-3-hydroxy oxindoles by reacting isatin (B1672199) with indole (B1671886). chemicalbook.comsigmaaldrich.com

A particularly interesting application is its use as a precursor to prepare benzyltrimethylammonium acetate. chemicalbook.comsigmaaldrich.com This derivative, when dissolved in dimethyl sulfoxide (B87167) (DMSO), has been shown to be an effective solvent for cellulose (B213188). chemicalbook.comsigmaaldrich.comnih.gov This has significant implications for the processing of renewable biomass. Research has shown that combining BTMAH (Triton B) with other bases like sodium hydroxide (NaOH) can have synergistic effects on cellulose dissolution, although the choice of the base pair is critical. nih.gov Increasing the hydrophobicity of the cation in hydroxide base systems has been shown to improve both the dissolution capacity and the stability of the resulting cellulose solutions. nih.gov

Strategies for Enhanced Stability and Performance in Diverse Environments

Ensuring the stability and consistent performance of BTMAH is critical for its industrial applications. Proper storage in a cool, well-ventilated environment is essential to maintain its chemical integrity. innospk.com Beyond proper handling, significant research efforts are directed towards enhancing its intrinsic stability, especially for demanding applications like AEMs.

A key strategy involves modifying the molecular structure of the polymers in which BTMAH is incorporated. As suggested by computational studies, avoiding certain chemical bonds, such as aryl-ethers in the polymer backbone, can lead to greater alkaline stability. researchgate.net Another approach has been to study the effect of adding different chemical groups (substituents) to the benzyl ring of the BTMAH cation to increase the energy required for degradation reactions. nrel.gov

Furthermore, the development of reliable and standardized methods for testing cation degradation under relevant conditions has been a crucial advancement. nrel.govresearchgate.net These improved experimental protocols have led to more accurate and reproducible data, revealing that BTMAH is more stable under certain conditions than previously believed. nrel.govresearchgate.net This foundational work is essential for designing next-generation materials and systems that can perform reliably in diverse and challenging chemical environments.

Q & A

Basic: What are the primary applications of BTMAH in synthetic chemistry, and how does its phase-transfer catalytic activity influence reaction efficiency?

BTMAH is widely used as a phase-transfer catalyst (PTC) and strong base in organic synthesis. Its quaternary ammonium structure enables efficient transfer of hydroxide ions between immiscible phases, accelerating reactions like nucleophilic substitutions or epoxide ring-opening. For example, BTMAH catalyzes the synthesis of 1,4-oxathian-2-ones from epoxides and ethyl mercaptoacetate with high regioselectivity due to its ability to stabilize transition states . Methodologically, researchers should optimize catalyst loading (typically 1–5 mol%) and solvent polarity (e.g., methanol or aqueous systems) to maximize interfacial activity .

Advanced: How can researchers resolve contradictions in reported degradation rates of BTMAH under high-temperature, high-pH conditions?

Earlier studies reported inconsistent degradation rates for BTMAH in anion exchange membranes (AEMs), but recent work standardized experimental protocols to address these discrepancies. A validated method involves:

  • Accelerated aging tests at 80°C in 1M KOH, monitoring cation stability via NMR or ion chromatography.
  • Controlling variables such as OH⁻ concentration and excluding oxygen to prevent side reactions.
  • Using half-life calculations (e.g., ~4 years at 80°C) to extrapolate long-term stability .
    Researchers must replicate these conditions to ensure comparability between studies.

Basic: What safety protocols are critical when handling BTMAH in methanol solutions?

BTMAH in methanol (40 wt%) is highly flammable (flash point: 15°C) and corrosive (causes skin burns). Key safety measures include:

  • Storage at 2–30°C in flame-resistant containers.
  • Use of PPE: nitrile gloves, chemical-resistant goggles, and ventilation to avoid inhalation of vapors .
  • Neutralization of spills with weak acids (e.g., acetic acid) before disposal .

Advanced: How does BTMAH compare to other quaternary ammonium hydroxides (e.g., TBAH) in cellulose etherification reactions?

In cellulose etherification with allyl glycidyl ether, BTMAH outperforms tetrabutylammonium hydroxide (TBAH) in aqueous systems due to its lower steric hindrance and stronger basicity. A method to compare efficacy includes:

  • Conducting reactions in binary hydroxide systems (e.g., BTMAH/NaOH mixtures).
  • Monitoring reaction progress via in situ viscosity measurements or FTIR to track ether bond formation.
  • BTMAH achieves higher substitution degrees at lower temperatures (e.g., 60°C vs. 80°C for TBAH) .

Basic: What analytical techniques are recommended for quantifying BTMAH purity in solution?

  • Acid-base titration : Standardize using HCl to determine hydroxide content (target: 39–43% by mass) .
  • Karl Fischer titration : Measure residual water (<3% in methanol solutions) .
  • UV-Vis spectroscopy : Assess impurities (e.g., dithiobenzoate byproducts) at 280 nm .

Advanced: What mechanistic role does BTMAH play in epoxy resin curing, and how can side reactions be minimized?

BTMAH acts as a curing catalyst in epoxy systems by deprotonating hydroxyl groups to initiate crosslinking. To suppress side reactions (e.g., hydrolysis):

  • Maintain stoichiometric excess of epichlorohydrin (8:1 molar ratio to substrate).
  • Use azeotropic distillation to remove water during sodium hydroxide addition .
  • Monitor reaction progress via gel permeation chromatography (GPC) to detect premature polymerization.

Basic: How does solvent choice impact BTMAH’s reactivity in nucleophilic substitutions?

Methanol enhances BTMAH’s solubility and ion-pair dissociation, favoring SN2 mechanisms. For example, in dithiobenzoate synthesis, hexane/methanol biphasic systems improve yield by 60% compared to pure methanol . Researchers should screen solvents (e.g., THF, water) using conductivity measurements to optimize ion mobility.

Advanced: What strategies improve the reproducibility of BTMAH-mediated reactions under anhydrous conditions?

  • Pre-drying reagents : Use molecular sieves (3Å) in methanol to reduce water content.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydroxide decomposition.
  • Standardized quenching : Neutralize excess BTMAH with ammonium chloride before workup to avoid variability .

Basic: What are the structural characteristics of BTMAH derivatives, and how do they affect crystallographic studies?

BTMAH forms stable salts (e.g., dithiobenzoate) with orthorhombic crystal structures (space group Pbca). Key parameters include:

  • Unit cell dimensions : a = 9.391 Å, b = 10.769 Å, c = 31.959 Å.
  • Monomeric packing : Ensured by van der Waals interactions between benzyl groups .
    For crystallography, slow evaporation from methanol/hexane mixtures yields diffraction-quality crystals.

Advanced: How can computational modeling predict BTMAH’s stability in novel electrochemical devices?

Density functional theory (DFT) simulations assess degradation pathways by calculating:

  • Cation-hydroxide binding energies : Higher values correlate with slower degradation.
  • Transition-state barriers : For Hofmann elimination or nucleophilic substitution mechanisms.
    Experimental validation via Arrhenius plots (activation energy ~80 kJ/mol) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.